molecular formula C18H16N4O2S B11058052 3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11058052
M. Wt: 352.4 g/mol
InChI Key: MNUNMHPBYROEHO-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This compound is part of the broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate triazole and thiadiazine precursors. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 3,4-dimethoxybenzaldehyde under reflux conditions in the presence of a catalytic amount of piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific combination of triazole and thiadiazine rings, which confer distinct biological activities. Similar compounds include:

These compounds share similar core structures but differ in the arrangement of nitrogen and sulfur atoms, leading to variations in their pharmacological profiles.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H16N4O2S/c1-23-15-9-8-13(10-16(15)24-2)17-19-20-18-22(17)21-14(11-25-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

MNUNMHPBYROEHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4)OC

Origin of Product

United States

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